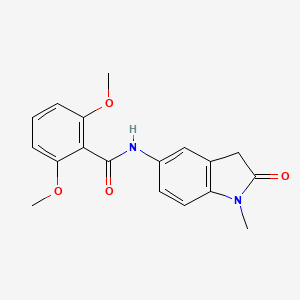![molecular formula C22H30N4O3 B2696082 N-(4-butoxyphenyl)-3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxamide CAS No. 1705939-60-1](/img/structure/B2696082.png)
N-(4-butoxyphenyl)-3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-butoxyphenyl)-3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxamide is a useful research compound. Its molecular formula is C22H30N4O3 and its molecular weight is 398.507. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Molecular Interactions and Pharmacology
Molecular Interaction with CB1 Cannabinoid Receptor
Research has explored the molecular interactions of similar compounds with the CB1 cannabinoid receptor, providing insights into their conformational analysis, pharmacophore models, and structure-activity relationships. These studies contribute to understanding the compounds' antagonist activity at the receptor level, aiding in drug design for targeting cannabinoid receptors (Shim et al., 2002).
Synthesis and Chemical Properties
Synthesis and Characterization
The synthesis of compounds with structural similarities, including their characterization through various spectroscopic methods such as LCMS, NMR, and X-ray diffraction, provides valuable information on their chemical properties and potential as scaffolds for further modification (Sanjeevarayappa et al., 2015).
Biological and Therapeutic Applications
Antiproliferative Activity
Compounds bearing the 1,2,4-oxadiazol moiety have been identified as a new chemical class with antiproliferative properties, acting as tubulin inhibitors. This suggests potential applications in cancer therapy by inhibiting cell division and proliferation (Krasavin et al., 2014).
Conformational Analysis and Drug Design
Drug Design and Conformational Studies
The development of drug candidates for conditions like Alzheimer's disease involves detailed conformational and structural analyses. Synthesizing and evaluating N-substituted derivatives of related compounds can lead to the discovery of new drug candidates, demonstrating the role of these compounds in medicinal chemistry and drug design processes (Rehman et al., 2018).
Antibacterial and Antimicrobial Activity
Antibacterial and Antimicrobial Studies
Compounds with the 1,3,4-oxadiazole core have shown varying degrees of antibacterial and antimicrobial activity. Research into their efficacy against different strains of bacteria contributes to the search for new therapeutic agents in treating bacterial infections (Khalid et al., 2016).
Propriétés
IUPAC Name |
N-(4-butoxyphenyl)-3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O3/c1-2-3-13-28-19-10-8-18(9-11-19)23-22(27)26-12-4-5-16(15-26)14-20-24-21(25-29-20)17-6-7-17/h8-11,16-17H,2-7,12-15H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSHDLDNTOOTAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 3-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2696000.png)

![methyl 4-[(4-methylphenyl)methoxy]-2-{[(4-methylphenyl)methyl]sulfanyl}quinoline-3-carboxylate](/img/structure/B2696005.png)
![2-Nitro-N-[(4-pyrrolidin-3-yloxypyridin-2-yl)methyl]benzenesulfonamide](/img/structure/B2696007.png)
![N-(2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(furan-2-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2696009.png)
![N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B2696010.png)
![N-(4-acetylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2696011.png)

![7-(2-Phenylethynyl)pyrido[2,3-b]pyrazine](/img/structure/B2696013.png)




![(3E)-1-benzyl-3-{[(2-ethylphenyl)amino]methylidene}-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione](/img/structure/B2696022.png)
